molecular formula C17H19FN4O2S B2534430 4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1797085-02-9

4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Cat. No. B2534430
CAS RN: 1797085-02-9
M. Wt: 362.42
InChI Key: YZEDHRSUPWVPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN4O2S and its molecular weight is 362.42. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase Inhibition for Cognitive Impairment Treatment

Research has identified specific inhibitors related to the chemical structure of interest, which are potent and selective towards phosphodiesterase 1 (PDE1). These inhibitors, including ITI-214, exhibit picomolar inhibitory potency, excellent selectivity against all other PDE families, and have shown good efficacy in vivo. Currently, ITI-214 is in Phase I clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders (Li et al., 2016).

Antiviral and Antitumor Activity

Another study has synthesized derivatives that demonstrated significant activity against human cytomegalovirus and hepatitis B virus. Some compounds within this chemical framework showed activity against human herpes virus 8. These compounds were noncytotoxic in several human tumor-cell lines in culture, suggesting their potential as antiviral and antitumor agents (Shortnacy-Fowler et al., 1999).

Antitumor and Antimicrobial Agents

Compounds synthesized from enaminones as key intermediates, including the chemical family of interest, showed inhibitory effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil. Some of these compounds also displayed antimicrobial activity, indicating their potential as antitumor and antimicrobial agents (Riyadh, 2011).

Development of Fluorescent Probes

Research on the synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidine derivatives, including 3-formylpyrazolo[1,5-a]pyrimidines, has been reported. These derivatives have been used as strategic intermediates for creating novel functional fluorophores, suggesting their utility in developing fluorescent probes for biological and environmental detection (Castillo et al., 2018).

PET Imaging Agents for Tumor Detection

The synthesis and evaluation of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET) have been explored. Preliminary experiments showed promising results, modifying these compounds to improve their efficacy as PET imaging agents for tumor detection (Xu et al., 2012).

Future Directions

The future directions for this compound could involve further structural modifications to achieve selective dual inhibition of DDR1 and DDR2 . This could open up new possibilities for drug development and biochemical studies.

properties

IUPAC Name

4-fluoro-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-12-8-15(18)5-6-16(12)25(23,24)20-7-3-4-14-10-19-17-9-13(2)21-22(17)11-14/h5-6,8-11,20H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEDHRSUPWVPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.